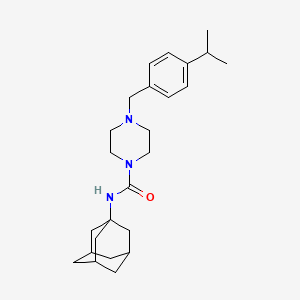![molecular formula C16H24N2O4 B4759878 3,5-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4759878.png)
3,5-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide
Übersicht
Beschreibung
3,5-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as "DMBMPPB" and is a member of the benzamide family. The chemical structure of DMBMPPB consists of a benzene ring with two methoxy groups attached to the 3 and 5 positions, a propyl chain with a morpholine group at the 3 position, and an amide group at the 1 position.
Wirkmechanismus
The mechanism of action of DMBMPPB is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and may also play a role in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
DMBMPPB has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and the regulation of mitochondrial function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMBMPPB in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise modulation of its activity. Additionally, DMBMPPB has been shown to have neuroprotective effects, which may be useful in studying neurodegenerative diseases. However, one limitation of using DMBMPPB is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DMBMPPB. One area of interest is the role of the sigma-1 receptor in the regulation of mood and anxiety, which may have implications for the development of new treatments for psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of DMBMPPB and its potential therapeutic applications in neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
DMBMPPB has been studied for its potential application in neuroscience research. Specifically, it has been investigated as a potential ligand for the sigma-1 receptor, which is known to modulate various physiological and biochemical processes in the brain. Studies have shown that DMBMPPB has a high affinity for the sigma-1 receptor and can modulate its activity in a dose-dependent manner.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-10-13(11-15(12-14)21-2)16(19)17-4-3-5-18-6-8-22-9-7-18/h10-12H,3-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVNZECOKWHYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(3-morpholin-4-ylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4759810.png)
![N-[3-(dimethylamino)propyl]-N-(2,5-dimethylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4759814.png)

![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-3,4-dichlorobenzamide](/img/structure/B4759832.png)

![N-(2,6-dichlorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759852.png)
![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4759856.png)
![1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4759859.png)
![2-{[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}-N-isobutylacetamide](/img/structure/B4759861.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4759863.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4759868.png)
![2,2,2-trifluoro-1-{2-methyl-1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4759876.png)
![N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4759891.png)